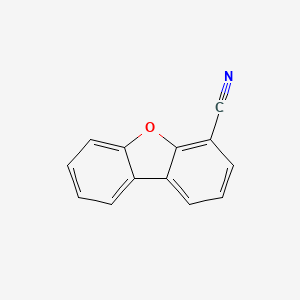
2-Methyl-4-(tributylstannyl)thiazole
Overview
Description
2-Methyl-4-(tributylstannyl)thiazole is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is a thiazole derivative that contains a tributylstannyl group, which makes it a useful precursor for the synthesis of other compounds.
Scientific Research Applications
Organotin Reagents
“2-Methyl-4-(tributylstannyl)thiazole” is used as an organotin reagent . Organotin reagents are a class of chemicals that are used in a variety of applications, including as catalysts in chemical reactions .
Stille Cross-Coupling
This compound is used as a reagent for the arylation of thiazole by Stille cross-coupling . The Stille reaction is a powerful tool in organic chemistry for the formation of carbon-carbon bonds .
Biological Activities
Thiazole derivatives, such as “2-Methyl-4-(tributylstannyl)thiazole”, have been observed to have several biological activities . These include:
Antihypertensive Activity: Thiazole derivatives can exhibit antihypertensive activity, which means they can be used to treat high blood pressure .
Anti-Inflammatory Activity: These compounds can also have anti-inflammatory properties, making them useful in the treatment of conditions characterized by inflammation .
Antischizophrenia Activity: Thiazole derivatives can exhibit antischizophrenia activity, suggesting potential use in the treatment of schizophrenia .
Antibacterial Activity: These compounds can also have antibacterial properties, making them potentially useful in combating bacterial infections .
Anti-HIV Activity: Thiazole derivatives can exhibit anti-HIV activity, suggesting potential use in the treatment of HIV .
Hypnotics Activity: These compounds can also have hypnotic properties, which means they can be used to induce sleep .
Antiallergic Activity: Thiazole derivatives can exhibit antiallergic activity, suggesting potential use in the treatment of allergies .
Analgesic Activity: These compounds can also have analgesic properties, making them potentially useful in pain management .
Antithrombotic Activity: Thiazole derivatives can exhibit antithrombotic activity, suggesting potential use in the prevention of blood clots .
Antitumor and Cytotoxic Activity: These compounds can also have antitumor and cytotoxic properties, making them potentially useful in the treatment of cancer .
Mechanism of Action
Target of Action
2-Methyl-4-(tributylstannyl)thiazole is primarily used as a reagent for the arylation of thiazole . The primary target of this compound is the thiazole molecule, which plays a crucial role in various biological processes.
Mode of Action
The compound interacts with its target, the thiazole molecule, through a process known as Stille cross-coupling . This reaction involves the formation of a new carbon-carbon bond between the thiazole molecule and the aryl group of the 2-Methyl-4-(tributylstannyl)thiazole.
Pharmacokinetics
As a reagent, its bioavailability would largely depend on the conditions of the reaction it is used in .
Result of Action
The primary result of the action of 2-Methyl-4-(tributylstannyl)thiazole is the formation of an arylated thiazole molecule. This new compound could have various molecular and cellular effects, depending on the specific aryl group attached .
properties
IUPAC Name |
tributyl-(2-methyl-1,3-thiazol-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NS.3C4H9.Sn/c1-4-5-2-3-6-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXMFMIIBQIUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586042 | |
| Record name | 2-Methyl-4-(tributylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(tributylstannyl)thiazole | |
CAS RN |
653564-10-4 | |
| Record name | 2-Methyl-4-(tributylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-(tributylstannyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1611689.png)



![4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine](/img/structure/B1611694.png)



